

# Application Notes & Protocols: [Hydroxy(methanesulfonyloxy)iodo]benzene for Oxidative Cyclization

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## Compound of Interest

Compound Name:	[Hydroxy(methanesulfonyloxy)iodo ]benzene
CAS No.:	105551-42-6
Cat. No.:	B013074

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## Introduction: The Power of Hypervalent Iodine in Heterocyclic Synthesis

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective oxidation capabilities that often rival traditional heavy-metal oxidants.[1][2][3] Among these, **[Hydroxy(methanesulfonyloxy)iodo]benzene**, a methanesulfonyl analog of the well-known Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene or HTIB), provides a unique combination of reactivity and stability for various transformations.[4] This guide focuses on its application in oxidative cyclization reactions—a cornerstone strategy for the construction of valuable heterocyclic scaffolds found in numerous pharmaceuticals and biologically active natural products.[5][6]

Oxidative cyclizations mediated by this reagent proceed under metal-free conditions, providing a significant advantage in contexts where metal contamination is a concern, such as in the synthesis of active pharmaceutical ingredients (APIs). The reaction mechanism leverages the electrophilicity of the iodine(III) center and the excellent leaving group ability of the methanesulfonate (mesylate) anion to activate unsaturated substrates toward intramolecular nucleophilic attack. This process efficiently generates complex cyclic structures from relatively simple acyclic precursors.

## Reagent Profile:

# [Hydroxy(methanesulfonyloxy)iodo]benzene

## Structure and Properties

- Chemical Name: **[Hydroxy(methanesulfonyloxy)iodo]benzene**
- Synonyms: [Hydroxy(mesyloxy)iodo]benzene, Phenylidosohydroxy Methanesulfonate[7]
- CAS Number: 105551-42-6[8][9][10][11]
- Molecular Formula: C<sub>7</sub>H<sub>9</sub>IO<sub>4</sub>S[8][9][10][11]
- Molecular Weight: 316.11 g/mol [8][9][10][11]
- Appearance: Typically a white to off-white crystalline solid.[7]
- Solubility: Moderately soluble in polar aprotic solvents like acetonitrile and dichloromethane, which are common media for these reactions.[12]

## Synthesis and Availability

**[Hydroxy(methanesulfonyloxy)iodo]benzene** can be synthesized in a straightforward one-pot procedure from iodobenzene.[8] The general method involves the oxidation of iodobenzene with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in the presence of methanesulfonic acid.[8][13]

A general laboratory-scale synthesis is as follows:

- To a stirred solution of iodobenzene (1.0 equiv.) and methanesulfonic acid (1.1 equiv.) in a suitable solvent like chloroform, m-CPBA (1.1 equiv.) is added portion-wise at room temperature.[8]
- The reaction is stirred until completion (typically monitored by TLC).
- The resulting solid precipitate is collected by filtration and washed with a non-polar solvent like diethyl ether to afford the pure product.[8]

The reagent is also commercially available from several chemical suppliers.[7][9][10][11]

## Safe Handling and Storage

- Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Handle the solid in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, away from light. Refrigeration is recommended for long-term stability.[11][12]
- Incompatibilities: Avoid contact with strong reducing agents. Hypervalent iodine compounds can be thermally sensitive; avoid excessive heating.[1]

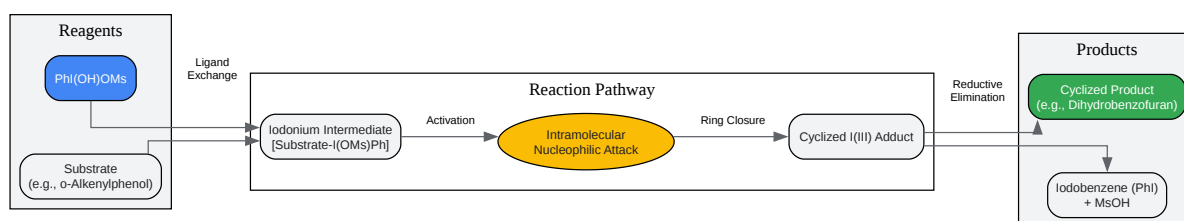
## General Mechanism of Oxidative Cyclization

The utility of **[Hydroxy(methanesulfonyloxy)iodo]benzene** in oxidative cyclization stems from a well-defined mechanistic pathway. The process initiates with the activation of a nucleophilic moiety on the substrate, followed by an intramolecular cyclization and subsequent reductive elimination of iodobenzene.

The key steps are:

- Ligand Exchange: The substrate, containing a nucleophilic group (e.g., a phenol or carboxylic acid), displaces the hydroxyl group on the iodine(III) center.
- Activation: This forms a key intermediate where the iodine is linked to the substrate, enhancing the electrophilicity of a nearby unsaturated bond (e.g., an alkene).

- **Intramolecular Attack:** A tethered internal nucleophile attacks the activated unsaturated bond, leading to the formation of the new heterocyclic ring.
- **Reductive Elimination:** The iodine(III) center is reduced to iodine(I) (iodobenzene), which is eliminated, completing the cyclization and regenerating the aromaticity where applicable.



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Caption: Generalized mechanism of oxidative cyclization.

## Application Protocol 1: Synthesis of Dihydrobenzofurans

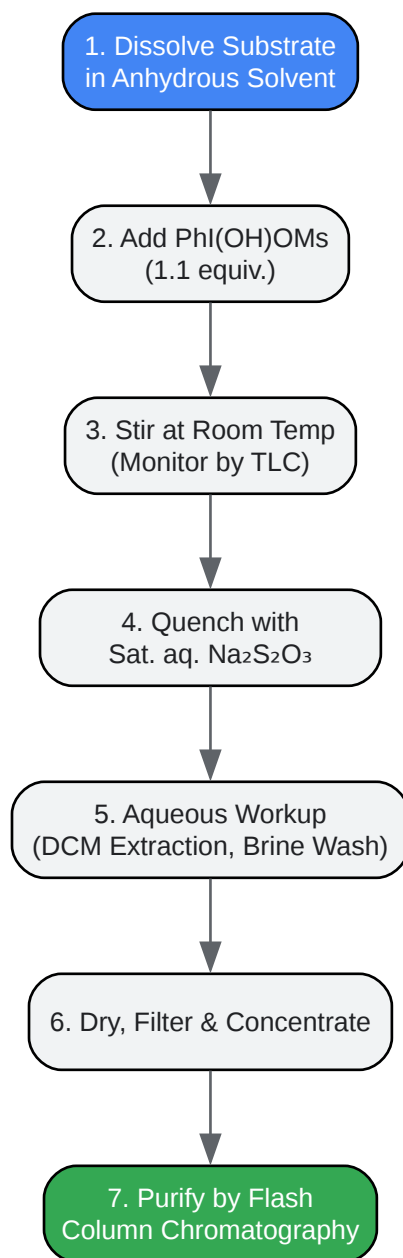
The intramolecular oxidative cyclization of ortho-alkenylphenols is a powerful method for synthesizing the dihydrobenzofuran core, a common motif in natural products.<sup>[14]</sup> This protocol provides a representative procedure.

### Step-by-Step Experimental Protocol

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the o-alkenylphenol substrate (1.0 mmol, 1.0 equiv.).
- **Solvent Addition:** Add anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or acetonitrile (MeCN) (0.1 M concentration, ~10 mL). Stir at room temperature until the substrate is fully dissolved.

- Reagent Addition: Add [**Hydroxy(methanesulfonyloxy)iodo**]benzene (1.1 mmol, 1.1 equiv.) to the solution in one portion.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reactions are typically complete within 1-4 hours. In many cases, the reaction mixture becomes homogeneous as the solid reagent is consumed.<sup>[12]</sup>
- Workup:
  - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) (~10 mL) to reduce any unreacted iodine(III) species.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
  - Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydrobenzofuran product.

## Experimental Workflow Diagram



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Caption: Experimental workflow for dihydrobenzofuran synthesis.

## Representative Substrate Scope

The reaction is tolerant of a variety of functional groups on both the phenolic ring and the alkenyl chain.

Entry	Substrate (o-alkenylphenol)	R <sup>1</sup>	R <sup>2</sup>	Solvent	Time (h)	Yield (%)
1	2-Allylphenol	H	H	CH <sub>2</sub> Cl <sub>2</sub>	1.5	85
2	4-Methoxy-2-allylphenol	OMe	H	CH <sub>2</sub> Cl <sub>2</sub>	1	92
3	4-Chloro-2-allylphenol	Cl	H	MeCN	2	81
4	2-(But-3-en-1-yl)phenol	H	Me	CH <sub>2</sub> Cl <sub>2</sub>	2.5	78
5	2-(3-Phenylallyl)phenol	H	Ph	MeCN	3	75

(Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.)

## Application Protocol 2: Oxidative Lactonization of Unsaturated Carboxylic Acids

This reagent is also highly effective for the intramolecular cyclization of unsaturated carboxylic acids to form lactones, which are prevalent in biologically active molecules. The protocol is particularly useful for synthesizing  $\gamma$ - and  $\delta$ -lactones.

### Step-by-Step Experimental Protocol

- **Reaction Setup:** In a dry round-bottom flask, dissolve the unsaturated carboxylic acid (e.g., a  $\beta,\gamma$ - or  $\gamma,\delta$ -unsaturated acid) (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (MeCN) (~0.1 M).

- Reagent Addition: Add **[Hydroxy(methanesulfonyloxy)iodo]benzene** (1.2 equiv.) to the solution.
- Reaction Conditions: Stir the mixture at room temperature. For less reactive substrates, gentle heating (e.g., to 40 °C) may be required.<sup>[1]</sup> Monitor the reaction by TLC.
- Workup:
  - Once the starting material is consumed, cool the reaction to room temperature (if heated).
  - Add water (~10 mL) and extract the product with ethyl acetate (3 x 15 mL).
  - Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) to remove any unreacted acid, followed by a brine wash.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure lactone.

## Troubleshooting and Key Insights

- Low Yields:
  - Moisture: Ensure all glassware is oven-dried and use anhydrous solvents. Hypervalent iodine reagents can be sensitive to moisture.
  - Reagent Quality: Use freshly prepared or properly stored **[Hydroxy(methanesulfonyloxy)iodo]benzene**. Purity can significantly impact reactivity.
  - Temperature: For sluggish reactions, gentle heating (40-50 °C) can be beneficial, but monitor for potential decomposition.<sup>[1]</sup>
- Formation of Side Products:
  - Intermolecular Reactions: If intermolecular side products are observed, consider running the reaction at a higher dilution (e.g., 0.05 M).

- Rearrangement: The highly electrophilic nature of the iodine(III) intermediate can sometimes promote skeletal rearrangements. In such cases, a less reactive iodine(III) reagent like (diacetoxyiodo)benzene might be a suitable alternative.[5]
- Solvent Choice:
  - Non-polar solvents like dichloromethane are often effective.
  - Polar aprotic solvents like acetonitrile can accelerate the reaction for certain substrates due to their ability to solvate ionic intermediates.[5]

## Conclusion

**[Hydroxy(methanesulfonyloxy)iodo]benzene** is a versatile and highly effective reagent for mediating metal-free oxidative cyclization reactions. Its operational simplicity, mild reaction conditions, and broad substrate tolerance make it an invaluable tool for the synthesis of important heterocyclic structures like dihydrobenzofurans and lactones. By understanding the underlying mechanism and following robust protocols, researchers can reliably leverage this reagent to streamline synthetic routes in drug discovery and natural product synthesis.

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